Aluminium trifluoride trihydrate

Übersicht

Beschreibung

Aluminium trifluoride trihydrate is an inorganic compound with the chemical formula AlF₃·3H₂O. It is a colorless to white crystalline solid that is odorless and has a density of 1.914 g/cm³. This compound is known for its role in various industrial and scientific applications, particularly in the production of aluminium and as a catalyst in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Aluminium trifluoride trihydrate can be synthesized by reacting aluminium hydroxide with hydrofluoric acid at high temperatures. The reaction produces aluminium fluoride trihydrate, which can then be calcined and dehydrated to obtain anhydrous aluminium fluoride .

Industrial Production Methods: In industrial settings, this compound is often produced from fluorite, sulfuric acid, and aluminium hydroxide. This method involves the reaction of hydrofluoric acid with aluminium hydroxide at elevated temperatures to yield aluminium fluoride trihydrate .

Analyse Chemischer Reaktionen

Thermal Decomposition and Phase Transitions

Heating aluminum trifluoride trihydrate induces stepwise dehydration and phase transformations:

Dehydration Pathway:

Phase Stability:

Particle Size Control:

Seed quantity during crystallization directly affects final product granulometry :

| Seed Amount (% by mass) | Median Particle Size (µm) |

|---|---|

| 5% | 45–50 |

| 15% | 80–90 |

Reactivity in Aqueous Solutions

Aluminum trifluoride trihydrate exhibits limited solubility in neutral water but reacts under acidic or alkaline conditions:

Hydrolysis:

pH-Dependent Behavior:

-

Neutral pH (6–8): Minimal dissolution due to stable hydrate structure .

-

Acidic conditions (pH <4): Enhanced fluoride ion (F⁻) release, promoting aluminum ion (Al³⁺) solubility .

Aluminum Production

-

Trihydrate is calcined to anhydrous AlF₃, which lowers the melting point of cryolite (Na₃AlF₆) in aluminum electrolysis .

Catalysis and Material Science

Wissenschaftliche Forschungsanwendungen

Aluminium trifluoride trihydrate has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in organic synthesis and as a reagent in chemical analysis.

Biology: Employed in biochemical studies to inhibit certain enzymes and proteins.

Medicine: Investigated for its potential use in drug delivery systems and as an adjuvant in vaccines.

Industry: Utilized in the production of aluminium by electrolysis, as a flux ingredient for removing magnesium in aluminium refining, and in the preparation of low index films

Wirkmechanismus

The mechanism of action of aluminium trifluoride trihydrate involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property makes it an effective catalyst in various chemical reactions. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Vergleich Mit ähnlichen Verbindungen

- Aluminium chloride (AlCl₃)

- Aluminium bromide (AlBr₃)

- Aluminium iodide (AlI₃)

- Boron trifluoride (BF₃)

- Gallium trifluoride (GaF₃)

- Indium trifluoride (InF₃)

- Thallium trifluoride (TlF₃)

Comparison: Aluminium trifluoride trihydrate is unique among these compounds due to its high stability and low solubility in water. Unlike aluminium chloride, which is highly soluble in water and hygroscopic, this compound remains stable and less reactive under similar conditions. Its ability to act as a Lewis acid is comparable to boron trifluoride, but it is less volatile and easier to handle .

Eigenschaften

IUPAC Name |

aluminum;trifluoride;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.3FH.H2O/h;3*1H;1H2/q+3;;;;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXFDUABTPNTFB-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

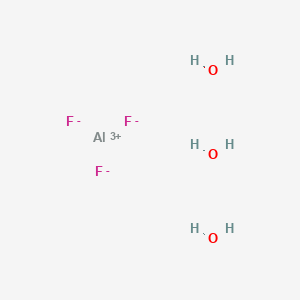

O.[F-].[F-].[F-].[Al+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlF3H2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.992 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15098-87-0 | |

| Record name | Aluminum fluoride (AlF3), trihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15098-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.